Meprednisone Acetate

Description

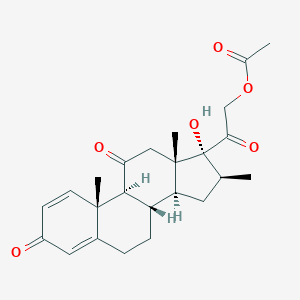

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMUHXEOMZXET-ABQXZQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911786 | |

| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-03-2 | |

| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprednisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Meprednisone Acetate

Glucocorticoid Receptor Interactions and Complex Formation

The initiation of Meprednisone (B1676281) Acetate's anti-inflammatory and immunosuppressive effects occurs at the cellular level, beginning with its interaction with glucocorticoid receptors (GRs). These receptors are ubiquitously expressed in various tissues throughout the body.

Cytoplasmic Receptor Binding Affinity

Meprednisone Acetate (B1210297), being a lipophilic molecule, passively diffuses across the cell membrane into the cytoplasm. researchgate.net Here, it binds with high affinity to the glucocorticoid receptor, which in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. vt.edu This binding event is a critical determinant of the drug's potency. The relative receptor affinity (RRA) of a glucocorticoid is a measure of its binding strength to the GR, often with dexamethasone (B1670325) used as a reference. Methylprednisolone (B1676475), the active metabolite of Meprednisolone Acetate, demonstrates a significant binding affinity for the glucocorticoid receptor.

Table 1: Relative Receptor Affinity of Various Glucocorticoids

| Glucocorticoid | Relative Receptor Affinity (RRA)* |

|---|---|

| Hydrocortisone | 9 |

| Methylprednisolone | 42 |

| Dexamethasone | 100 |

*Relative to Dexamethasone (RRA = 100). Data sourced from pharmacological reviews. nih.gov

Nuclear Translocation and Glucocorticoid Response Element (GRE) Binding

Upon binding of Meprednisone Acetate to the glucocorticoid receptor, the receptor undergoes a conformational change. This alteration causes the dissociation of the associated heat shock proteins and other chaperone proteins, unmasking a nuclear localization signal on the receptor. vt.edu The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. researchgate.netelsevier.es

Within the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. elsevier.es This binding to GREs can either enhance or suppress the transcription of these genes, leading to the wide-ranging effects of the glucocorticoid. researchgate.net

Genomic Regulation of Inflammatory and Immune Pathways

The binding of the this compound-GR complex to GREs initiates the genomic mechanism of action, which involves the modulation of gene expression to suppress inflammation and the immune response. This is achieved through the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

Upregulation of Anti-inflammatory Gene Expression (e.g., Lipocortin-1/Annexin A1)

A key anti-inflammatory action of this compound is the upregulation of the gene encoding for Lipocortin-1, also known as Annexin A1. elsevier.es Annexin A1 is a protein that inhibits the activity of phospholipase A2, a crucial enzyme in the inflammatory cascade. By inhibiting phospholipase A2, the release of arachidonic acid from cell membranes is prevented, thereby blocking the synthesis of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. elsevier.essci-hub.st Research has demonstrated that methylprednisolone can significantly increase the expression of Annexin A1. For instance, in a study using human bronchial epithelial cells, treatment with methylprednisolone led to a notable increase in both the mRNA and protein levels of Annexin A1. researchgate.netnih.gov

Table 2: Effect of Methylprednisolone on Annexin A1 Expression in Human Bronchial Epithelial Cells

| Treatment Group | Annexin A1 mRNA Expression (Fold Change) | Annexin A1 Protein Expression (Relative Units) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Cigarette Smoke Extract (CSE) | ~0.5 | ~0.6 |

| CSE + Methylprednisolone | ~1.5 | ~1.4 |

*Data adapted from an in vitro study on BEAS-2B cells. nih.gov

Downregulation of Pro-inflammatory Gene Expression (e.g., Cytokines like IL-1, IL-6, TNF-α)

In addition to upregulating anti-inflammatory proteins, this compound also exerts its effects by downregulating the expression of numerous pro-inflammatory genes. elsevier.es This includes the genes for several key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). elsevier.esmdpi.com These cytokines are pivotal in the amplification and perpetuation of the inflammatory response. By suppressing their production, this compound can effectively dampen inflammation. Studies have shown that methylprednisolone significantly reduces the levels of these pro-inflammatory cytokines in various experimental models. nih.govmdpi.com

Table 3: Effect of Methylprednisolone on Pro-inflammatory Cytokine Levels in Human Bronchial Epithelial Cells

| Cytokine | Treatment Group | Cytokine Level (pg/mL) |

|---|---|---|

| TNF-α | CSE | ~350 |

| CSE + Methylprednisolone | ~150 | |

| IL-6 | CSE | ~400 |

| CSE + Methylprednisolone | ~200 | |

| IL-1β | CSE | ~300 |

| CSE + Methylprednisolone | ~150 |

*Data adapted from an in vitro study on BEAS-2B cells stimulated with Cigarette Smoke Extract (CSE). nih.gov

Inhibition of Transcription Factors (e.g., NF-κB)

A crucial aspect of the anti-inflammatory action of this compound is its ability to inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov NF-κB plays a central role in the inflammatory process by controlling the expression of a wide array of genes involved in inflammation and immunity, including those for cytokines, chemokines, and adhesion molecules.

The this compound-activated glucocorticoid receptor can interfere with NF-κB signaling through several mechanisms. One primary mechanism involves the direct interaction of the activated GR with the p65 subunit of NF-κB, which prevents NF-κB from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes. Additionally, the activated GR can induce the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of gene expression. This inhibition of NF-κB is a key component of the broad anti-inflammatory effects of this compound. mdpi.com

Suppression of Cyclooxygenase-2 (COX-2) Synthesis

A cornerstone of the anti-inflammatory effect of glucocorticoids, including meprednisone, is the suppression of key inflammatory enzymes. Glucocorticoids robustly inhibit the synthesis of cyclooxygenase-2 (COX-2). nih.govmedbullets.com This enzyme is critical in the inflammatory cascade as it is responsible for producing prostaglandins, which are lipid compounds that mediate pain and inflammation. nih.govpatsnap.com

Table 1: Glucocorticoid Effects on COX-2 Expression and Activity Note: Data is based on studies of various glucocorticoids, illustrating a class effect.

| Glucocorticoid | Target Cell | Effect | Reference |

|---|---|---|---|

| Cortisol | Human Monocytes | Suppression of LPS-induced PGE2 biosynthesis | nih.gov |

| 6-methylprednisolone | Human Monocytes | Dose- and time-dependent inhibition of whole-blood COX-2 activity | nih.gov |

| Dexamethasone | Human Monocytes | Suppression of LPS-induced PGE2 biosynthesis | nih.gov |

Immunomodulatory Effects at the Cellular Level

This compound exerts profound immunomodulatory effects by influencing the function and lifespan of various immune cells, particularly neutrophils. patsnap.commdpi.com

Modulation of Neutrophil Migration and Apoptosis

Meprednisone significantly impacts neutrophil behavior. It is known to inhibit the migration of leukocytes, including neutrophils, to sites of inflammation. patsnap.commims.com This is achieved partly by suppressing the expression of adhesion molecules that are necessary for neutrophils to stick to and pass through blood vessel walls. researchgate.net Studies on methylprednisolone have shown it reduces the penetration depth of neutrophils, thereby limiting their accumulation at inflammatory sites. nih.gov

Furthermore, glucocorticoids are well-established inhibitors of neutrophil apoptosis (programmed cell death). mdpi.comwjgnet.com While neutrophils normally have a short lifespan, glucocorticoids can prolong their survival. mdpi.comwjgnet.com This effect is mediated by the regulation of various pro- and anti-apoptotic proteins. mdpi.comwjgnet.com For example, glucocorticoids have been shown to upregulate anti-apoptotic proteins like Mcl-1. mdpi.com By delaying their death, meprednisone increases the number of circulating neutrophils, a phenomenon known as neutrophilia, while simultaneously preventing their accumulation at inflammatory loci. mdpi.com

Table 2: Research Findings on Glucocorticoid Effects on Neutrophils Note: Data primarily from studies on methylprednisolone and general glucocorticoids, illustrating class effects.

| Glucocorticoid | Finding | Research Focus | Reference |

|---|---|---|---|

| Methylprednisolone | Inhibited the production of neutrophil migration inhibition factor (NIF-T) from lymphocytes. | Neutrophil Migration | nih.gov |

| Methylprednisolone | Reduced the penetration depth of neutrophils in an in vitro migration assay. | Neutrophil Migration | nih.gov |

| General Glucocorticoids | Inhibit spontaneous apoptosis in neutrophils in a concentration-dependent manner. | Neutrophil Apoptosis | mdpi.com |

| Dexamethasone, 6 alpha-methylprednisolone | Inhibited the development of apoptotic morphology in cultured human neutrophils. | Neutrophil Apoptosis | wjgnet.com |

Impact on T-Lymphocyte Proliferation and Activation

This compound significantly affects the function of T-lymphocytes, a critical component of the adaptive immune system. The compound has been shown to reduce the proliferation of T-lymphocytes, thereby dampening the immune response. patsnap.com This inhibitory effect extends to various stages of T-cell activation. nih.gov

Research has demonstrated that meprednisone can inhibit T-cell proliferation stimulated by various factors. researchgate.net For instance, in vitro studies have shown that methylprednisolone, a closely related compound, potently inhibits the proliferative response of T-cells to mitogens like concanavalin (B7782731) A (Con A) and OKT3 monoclonal antibody. nih.gov This inhibition is crucial in controlling conditions where T-cell-mediated immunity is overactive.

Furthermore, this compound influences the production of key signaling molecules, known as cytokines, that are essential for T-cell communication and activation. Specifically, the production of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation, is strongly blocked by methylprednisolone. nih.gov By disrupting these activation pathways, this compound effectively suppresses cell-mediated immunologic functions that are dependent on lymphocytes. nih.gov It is important to note that the compound does not appear to affect unstimulated T-cells. drugbank.com

Table 1: Effects of Meprednisone on T-Lymphocyte Functions

| Function | Effect of Meprednisone | Reference |

|---|---|---|

| Proliferation | Inhibition | patsnap.comresearchgate.net |

| Activation | Inhibition | nih.gov |

| Interleukin-2 (IL-2) Production | Strong Inhibition | nih.gov |

Influence on Macrophage and Antigen-Presenting Cell Function

This compound also modulates the function of macrophages and other antigen-presenting cells (APCs). patsnap.com APCs, which include dendritic cells, macrophages, and B-cells, play a pivotal role in initiating the adaptive immune response by processing and presenting antigens to T-cells. wikipedia.orgmdpi.com Macrophages, in particular, are phagocytic cells that are crucial for clearing cellular debris and pathogens. mdpi.com

The compound impairs the function of macrophages, which can contribute to its immunosuppressive effects. patsnap.com In vitro studies have indicated that while both dendritic cells and macrophages can present soluble antigens, only macrophages are capable of presenting insolubilized antigens to T-cells. nih.gov Meprednisone's impact on macrophage function can therefore interfere with this critical step in the immune response.

Furthermore, research has shown that the uptake of apoptotic cells by microglia, the resident macrophages of the central nervous system, can lead to a down-regulation of their immune activation. aai.org When microglia ingest apoptotic T-cells, which can be induced by methylprednisolone, there is a significant decrease in the secretion of pro-inflammatory cytokines. aai.org This process appears to be tolerogenic, resulting in reduced activation of encephalitogenic T-cells. aai.org This suggests that part of meprednisone's therapeutic effect may be mediated through the induction of apoptosis in inflammatory cells and their subsequent clearance by macrophages, leading to a less inflammatory microenvironment. Macrophages have the ability to produce IL-23, which can promote the activation of CD4+ and CD8+ T-cell populations. mdpi.com

Table 2: this compound's Influence on Antigen-Presenting Cells

| Cell Type | Function | Effect of Meprednisone | Reference |

|---|---|---|---|

| Macrophages | Antigen Presentation | Impaired | patsnap.com |

| Phagocytosis of Apoptotic Cells | Leads to reduced pro-inflammatory cytokine production | aai.org | |

| IL-23 Production | Potentially modulated | mdpi.com | |

| Dendritic Cells | Antigen Presentation | Can present soluble antigens | nih.gov |

Effects on Capillary Permeability and Vasodilation

A key component of the inflammatory response is the increase in capillary permeability and vasodilation, which allows immune cells to migrate to the site of injury or infection. This compound exerts a significant anti-inflammatory effect by counteracting these processes.

The short-term effects of corticosteroids like meprednisone include decreased vasodilation and reduced permeability of capillaries. nih.gov This action helps to limit the influx of fluid and inflammatory cells into tissues, thereby reducing edema and other signs of inflammation. kumj.com.np The stabilization of cell membranes and the reversal of increased capillary permeability are key mechanisms through which this compound achieves its anti-inflammatory effects. nih.govpatsnap.com

Table 3: Impact of this compound on Vascular Changes in Inflammation

| Vascular Process | Effect of this compound | Reference |

|---|---|---|

| Capillary Permeability | Decreased/Reversed | nih.govpatsnap.comnih.gov |

| Vasodilation | Decreased | nih.govneliti.com |

| Fluid Transudation (Edema) | Reduced | kumj.com.np |

Pharmacokinetic and Pharmacodynamic Principles of Meprednisone Acetate

Absorption and Distribution Dynamics in Biological Systems

The absorption and subsequent distribution of meprednisone (B1676281) acetate (B1210297) are crucial determinants of its clinical efficacy. These processes are influenced by the route of administration and the formulation of the drug.

Systemic Integration and Tissue Distribution

Following administration, meprednisone acetate is absorbed systemically and distributed to various tissues. caspiantamin.com As a glucocorticoid, it is rapidly distributed to muscles, liver, skin, intestines, and kidneys. caspiantamin.comglowm.com The acetate ester form is more lipid-soluble, which delays absorption and prolongs its action. avma.org After intramuscular or intra-articular injection, the acetate ester is slowly absorbed and then hydrolyzed to its active form, methylprednisolone (B1676475). patsnap.com This slow release provides a sustained duration of action. patsnap.compatsnap.com

Blood-Brain Barrier Permeability

Methylprednisolone, the active metabolite of this compound, is capable of crossing the blood-brain barrier. hres.capfizer.comhres.ca This characteristic is significant for its therapeutic use in conditions affecting the central nervous system, such as multiple sclerosis. pom.go.id Studies have shown that methylprednisolone can attenuate the systemic inflammatory response and may impact the integrity of the blood-brain barrier. researchgate.net Dynamic contrast-enhanced MRI (DCE-MRI) has been used to assess blood-brain barrier permeability, where the influx constant (Ki) serves as a marker. nih.gov

Plasma Protein Binding Characteristics

In humans, the active form, methylprednisolone, demonstrates significant binding to plasma proteins, approximately 77%. pfizer.comhres.ca It primarily binds to albumin. nih.govwikipedia.org Unlike endogenous corticosteroids, methylprednisolone does not bind significantly to corticosteroid-binding globulin (CBG). wikipedia.orgmsdvetmanual.com The unbound portion of the drug is the pharmacologically active component available to exert its effects and to cross physiological barriers. msdvetmanual.com

| Property | Value | Source |

| Plasma Protein Binding | ~77% | pfizer.comhres.ca |

| Primary Binding Protein | Albumin | nih.govwikipedia.org |

Sustained Release Mechanisms

The acetate formulation of meprednisone is designed for sustained release. patsnap.com When administered as an aqueous suspension via intramuscular or intra-articular injection, it is slowly absorbed. avma.orgwikipedia.org This depot injection allows for a prolonged duration of action, with effects that can last from weeks to months with a single intramuscular injection. wikipedia.org The slow hydrolysis of the acetate ester to the active methylprednisolone contributes to this sustained effect. patsnap.com

Metabolic Pathways and Enzyme Involvement

The biotransformation of this compound is a critical step in its eventual elimination from the body. This process primarily occurs in the liver and involves specific enzyme systems.

Hepatic Biotransformation to Inactive Metabolites

This compound's active metabolite, methylprednisolone, is metabolized in the liver into inactive forms. glowm.compfizer.comhres.ca The major metabolites are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.comhres.ca This metabolic process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. pom.go.idpfizer.comhres.ca These inactive metabolites are then excreted. glowm.com High doses of methylprednisolone have been occasionally linked to liver injury. nih.gov

| Metabolite | Enzyme System | Location |

| 20α-hydroxymethylprednisolone | Cytochrome P450 3A4 (CYP3A4) | Liver |

| 20β-hydroxymethylprednisolone | Cytochrome P450 3A4 (CYP3A4) | Liver |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

The metabolism of synthetic glucocorticoids is heavily reliant on the cytochrome P450 (CYP) family of enzymes located primarily in the liver. For corticosteroids, CYP3A4 is the predominant enzyme responsible for their metabolic transformation. pfizer.comhres.ca This enzyme facilitates the essential Phase I metabolic step for both endogenous and synthetic corticosteroids, which is 6β-hydroxylation. pfizer.comhres.capfizer.com

Methylprednisolone, a compound closely related to meprednisone, serves as a substrate for the CYP3A4 enzyme. pfizer.compfizer.com The rate of its metabolism can be significantly altered by other substances that interact with this enzyme. pfizer.comfda.gov

CYP3A4 Inducers : Drugs such as phenobarbital, phenytoin, and rifampin can increase the activity of CYP3A4, leading to enhanced hepatic clearance and a decreased plasma concentration of the corticosteroid. hres.cafda.govcaspiantamin.com

CYP3A4 Inhibitors : Conversely, substances like ketoconazole, troleandomycin, and macrolide antibiotics inhibit CYP3A4 activity. hres.cafda.govpfizer.com This inhibition decreases hepatic clearance, resulting in higher plasma concentrations of the corticosteroid. hres.capfizer.commedicines.org.uk

Studies have shown that ketoconazole, a potent CYP3A4 inhibitor, alters the interconversion between meprednisone and methylprednisolone in rats, suggesting that meprednisone metabolism is also influenced by the CYP3A4 pathway. chemsrc.com

Interconversion with Related Glucocorticoids

A key feature of glucocorticoid pharmacology is the metabolic interconversion between different forms of the steroid. Meprednisone is a methylated derivative of prednisone (B1679067). chemsrc.com Prednisone itself is a prodrug that is metabolically converted in the liver to its active form, prednisolone (B192156). researchgate.netcliniciansbrief.com This conversion is a reversible process. researchgate.net

A similar interconversion occurs with related compounds; methylprednisolone can be interconverted with methylprednisone. wikipedia.org Research has also indicated that an interconversion takes place between meprednisone and methylprednisolone. chemsrc.com This ability to transform between related steroid structures is a fundamental aspect of their mechanism of action and metabolism.

Involvement of Hydroxysteroid Dehydrogenases and Ketosteroid Reductases

The metabolic interconversion of glucocorticoids is mediated by specific enzymes, notably 11β-hydroxysteroid dehydrogenases (11β-HSD) and 20-ketosteroid reductases. wikipedia.orgnih.govfrontiersin.org These enzymes are crucial for regulating the activity of corticosteroids within the body. nih.govfrontiersin.org

The 11β-HSD enzymes catalyze the conversion between the biologically active 11β-hydroxyl forms (like prednisolone and hydrocortisone) and their less active 11-keto forms (like prednisone and cortisone). This enzymatic regulation occurs in various tissues, allowing for localized control of glucocorticoid activity. The metabolism of methylprednisolone is understood to be mediated by these hydroxysteroid dehydrogenases and ketosteroid reductases. wikipedia.orgnih.govfrontiersin.orgdrugbank.com Given that meprednisone is a derivative of prednisone (an 11-keto steroid), these enzyme systems are integral to its conversion into a biologically active form.

Elimination Kinetics and Routes

The elimination of this compound, like other corticosteroids, follows specific kinetic patterns and routes, primarily involving renal excretion of metabolites and systemic clearance. The data available for methylprednisolone provides a clear model for these processes.

Renal Excretion of Metabolites

Following hepatic metabolism, glucocorticoids are converted into inactive, water-soluble metabolites that can be efficiently eliminated from the body. The primary route for the excretion of these metabolites is through the kidneys. wikipedia.orgglowm.com For methylprednisolone, the major metabolites found in urine are 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. wikipedia.orgfrontiersin.orgnih.gov Only a small fraction of the drug is excreted unchanged in the urine. wikipedia.orgglowm.com While corticosteroids are used with caution in patients with renal insufficiency, specific dosage adjustments for methylprednisolone are not typically considered necessary in cases of renal failure. medicines.org.ukpfizermedicalinformation.com

Systemic Clearance Mechanisms

Systemic clearance reflects the rate at which a drug is removed from the body. For methylprednisolone, the total systemic clearance is approximately 5 to 6 mL/min/kg. pfizer.comhres.camedicines.org.uk The elimination half-life, which is the time it takes for the plasma concentration of the drug to reduce by half, is reported to be in the range of 1.8 to 5.2 hours for total methylprednisolone. pfizer.comhres.camedicines.org.ukmims.com These pharmacokinetic parameters are crucial for understanding the duration of the drug's effect.

The table below summarizes key pharmacokinetic parameters for methylprednisolone, which serves as a reference for understanding the probable kinetics of this compound.

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Systemic Clearance (CL) | 5 to 6 mL/min/kg | pfizer.comhres.camedicines.org.uk |

| Mean Elimination Half-Life | 1.8 to 5.2 hours | pfizer.comhres.camedicines.org.uk |

| Apparent Volume of Distribution (Vd) | ~1.4 L/kg | pfizer.commedicines.org.uk |

| Plasma Protein Binding | ~77% | pfizer.commedicines.org.ukmims.com |

| Renal Excretion of Unchanged Drug | 1.3% to 9.2% | wikipedia.org |

Based on a comprehensive review of available scientific literature, there is insufficient data regarding the clinical and preclinical research of This compound for the specific inflammatory and autoimmune disorders outlined in your request.

Searches for research findings on this compound in the specified areas did not yield detailed studies, clinical trial results, or preclinical data necessary to construct an accurate and informative article according to the provided structure. The information available is generally limited to chemical database entries which identify it as an experimental compound, or brief mentions within broader lists of corticosteroids without specific research details.

It is important to note that a separate, distinct compound, Methylprednisolone Acetate , is a widely studied glucocorticoid with a substantial body of research in the very fields you have listed, including rheumatoid arthritis, osteoarthritis, and systemic lupus erythematosus.

Due to the lack of specific research findings for this compound, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection.

Clinical and Preclinical Research Paradigms

Investigations in Inflammatory and Autoimmune Disorders

Dermatomyositis and Polymyositis

Meprednisone (B1676281) acetate (B1210297) is indicated for the treatment of systemic dermatomyositis (polymyositis). hres.capfizermedicalinformation.comfda.govmedsinfo.com.au As a corticosteroid, it is considered a primary therapeutic agent for managing these idiopathic inflammatory myopathies, which are characterized by muscle weakness and inflammation. empendium.comgenome.jp The underlying autoimmune and, in some instances, paraneoplastic processes of these conditions necessitate the use of immunosuppressive agents like meprednisone acetate. empendium.comgenome.jp

Clinical studies and therapeutic guidelines often include methylprednisolone (B1676475), a closely related corticosteroid, as a cornerstone of treatment for dermatomyositis and polymyositis. empendium.comclinicaltrials.eu Research highlights that corticosteroids are typically the initial treatment of choice. genome.jp One clinical trial investigating a new treatment for dermatomyositis and polymyositis includes methylprednisolone as part of the standard-of-care medication regimen. clinicaltrials.eu

Inflammatory Bowel Diseases (e.g., Ulcerative Colitis, Crohn's Disease)

Research has explored the utility of this compound in managing inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. drugbank.com For some patients with ulcerative colitis, this compound administered as a retention enema has been shown to be a useful adjunctive therapy. pfizer.com

A notable open-label, randomized, prospective study compared the efficacy of intramuscular this compound with oral prednisolone (B192156) in patients with moderately active ulcerative colitis. researchgate.netnih.gov The findings from this four-month study are summarized below:

| Treatment Group | Number of Patients | Initial Treatment Regimen | Key Findings |

| Group A | 21 | This compound (80 mg IM weekly for 6 weeks) | Slower initial symptomatic improvement compared to oral prednisolone. researchgate.netnih.gov |

| Group B | 19 | Oral Prednisolone (40 mg/day with tapering) | Significantly greater decrease in mean activity index after one week. researchgate.netnih.gov |

After two weeks, the clinical remission rates and mean activity index were comparable between the two groups, suggesting that this compound is as effective as oral prednisolone in inducing remission in moderately active ulcerative colitis, although the initial response may be slower. researchgate.netnih.gov Another clinical trial compared intravenous dexamethasone (B1670325) to intravenous methylprednisolone for active IBD in pediatric patients. clinicaltrials.gov

Studies in Dermatological Manifestations

This compound has been investigated for a variety of dermatological conditions, leveraging its potent anti-inflammatory effects.

Pemphigus and Bullous Dermatitis Herpetiformis

This compound is indicated for the treatment of pemphigus and bullous dermatitis herpetiformis. hres.cafda.govmedsinfo.com.aupfizer.comfffenterprises.comhres.capfizermedicalinformation.com These are serious autoimmune blistering diseases of the skin. For bullous dermatitis herpetiformis, systemic glucocorticoids like this compound are considered an adjunctive treatment. pfizer.com The usual dosage for dermatologic lesions that benefit from systemic corticoid therapy involves weekly intramuscular administration for one to four weeks. medsinfo.com.aupfizer.comfffenterprises.commedex.com.bd

Erythema Multiforme and Exfoliative Dermatitis

The use of this compound is indicated for severe erythema multiforme (Stevens-Johnson syndrome) and exfoliative dermatitis. hres.cafda.govmedsinfo.com.aupfizer.comfffenterprises.comhres.capfizermedicalinformation.com These are significant and potentially life-threatening skin reactions. While some reports mention erythema multiforme as a rare delayed hypersensitivity reaction to corticosteroids themselves, this compound is primarily used as a treatment for the condition. smw.ch

Chronic Inflammatory Skin Lesions (e.g., Lichen Planus, Discoid Lupus Erythematosus)

Intralesional administration of this compound is indicated for localized, hypertrophic, infiltrated, and inflammatory lesions characteristic of lichen planus and discoid lupus erythematosus. pfizermedicalinformation.comfda.govpfizer.comfffenterprises.compfizermedicalinformation.commedifind.compfizer.com Research has shown that intralesional injections can be an effective treatment for oral lichen planus, with a majority of patients experiencing remission. researchgate.net For discoid lupus erythematosus, histologic diagnosis from oral lesions can be challenging, sometimes being indistinguishable from lichen planus. researchgate.net

| Condition | Route of Administration | Research Findings |

| Lichen Planus | Intralesional Injection | Effective for treating oral lichen planus, leading to complete or partial remission in a high percentage of patients. researchgate.net |

| Discoid Lupus Erythematosus | Intralesional Injection | Indicated for localized lesions. pfizermedicalinformation.comfda.govpfizer.comfffenterprises.compfizermedicalinformation.commedifind.compfizer.com |

Alopecia Areata and Mycosis Fungoides

This compound is indicated for the intralesional treatment of alopecia areata and for the management of mycosis fungoides. hres.capfizermedicalinformation.comfda.govmedsinfo.com.aupfizer.comfffenterprises.comhres.capfizermedicalinformation.commedifind.compfizer.com Alopecia areata is an autoimmune disorder that causes hair loss, and mycosis fungoides is a type of cutaneous T-cell lymphoma. clinicaltrials.eu For alopecia areata, the intralesional route is specifically recommended. pfizermedicalinformation.comfda.govpfizer.comfffenterprises.compfizermedicalinformation.commedifind.compfizer.com

Explorations in Respiratory and Allergic Conditions

Corticosteroids, as a class, are a cornerstone in the management of various respiratory and allergic diseases due to their potent anti-inflammatory effects. teknokrat.ac.id They are indicated for conditions such as severe asthma, allergic rhinitis, and other hypersensitivity reactions. teknokrat.ac.idiiab.me However, specific research focusing on this compound in these areas is not readily found.

Bronchial Asthma and Acute Exacerbations

While general documentation lists asthma management as a use for this compound, specific clinical trials detailing its efficacy, such as impact on lung function, frequency of exacerbations, or comparative effectiveness against other corticosteroids, are not available in the searched scientific literature.

Chronic Obstructive Pulmonary Disease (COPD) Exacerbations

Similarly, there is a lack of specific studies on the use of this compound for the management of acute exacerbations of COPD.

Sarcoidosis and Other Pulmonary Inflammatory Conditions

Sarcoidosis is a condition that sometimes warrants treatment with corticosteroids. teknokrat.ac.idiiab.me However, dedicated research on the therapeutic role of this compound in sarcoidosis is not apparent in the available literature.

Severe Allergic Reactions and Hypersensitivity

Corticosteroids are crucial in controlling severe or incapacitating allergic conditions that are not responsive to conventional treatments. iiab.me While this compound is categorized for such uses, specific case studies or clinical trials that would provide detailed findings on its role in severe allergic reactions or instances of hypersensitivity to the compound itself are not described in the search results. teknokrat.ac.id

Research in Hematological and Oncological Disorders

Leukemias and Lymphomas

The use of this compound in the treatment of leukemias and lymphomas is mentioned in a general context. Corticosteroids can be part of treatment protocols for various hematological malignancies. teknokrat.ac.id However, specific research data, including treatment outcomes or response rates for this compound in these cancers, is not detailed in the available resources.

Multiple Myeloma and Prostate Cancer

Meprednisone and its derivatives are utilized for their anti-inflammatory and immunosuppressant properties. drugs.com In the context of multiple myeloma, high-dose methylprednisolone has been investigated as a therapeutic option for patients with refractory or relapsed forms of the disease. nih.gov A phase II clinical trial involving twenty patients who had not responded to at least one prior chemotherapy regimen showed that intravenous high-dose methylprednisolone resulted in two complete responses, two objective responses, and three minor responses. nih.gov For the seven patients who responded to the treatment, the median survival was 19 months, with a relapse-free survival of 15 months. nih.gov Corticosteroids like dexamethasone and methylprednisolone are also recommended for managing symptoms of multiple myeloma, often in conjunction with other drugs. nih.gov Specifically, meprednisone can ameliorate hypercalcemia associated with bone involvement in this condition. drugs.com

In the realm of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound has been studied in combination with other therapeutic agents. oncnursingnews.com A novel fine-particle formulation of abiraterone (B193195) acetate, used in conjunction with methylprednisolone, has received FDA approval for treating mCRPC. oncnursingnews.com Clinical trials have demonstrated the therapeutic equivalence of this new formulation with the original, both showing similar reductions in prostate-specific antigen (PSA) levels. oncnursingnews.comtheoncologynurse.com The STAAR phase II trial compared a fine-particle abiraterone acetate formulation plus methylprednisolone to the original abiraterone acetate formulation plus prednisone (B1679067) in men with mCRPC, confirming therapeutic equivalence based on serum testosterone (B1683101) levels. oncnursingnews.comeviq.org.au

Emerging Research in Other Therapeutic Areas

Spinal Cord Injury (SCI)

Methylprednisolone has been a cornerstone in the management of acute spinal cord injury (SCI) due to its neuroprotective and anti-inflammatory effects. ashdin.com At a cellular level, it has been shown to decrease lipid peroxidation, apoptosis, and modulate the inflammatory response in acute SCI. ashdin.comashdin.com The National Acute Spinal Cord Injury Studies (NASCIS) I, II, and III were large-scale clinical trials that evaluated the use of methylprednisolone sodium succinate (B1194679) (MPSS) in this setting. ashdin.comashdin.com The NASCIS II trial, in particular, found that high-dose methylprednisolone administered within eight hours of injury led to sensory and motor improvements. ashdin.comnih.gov

Graves' Eye Disease

Intravenous glucocorticoids, such as methylprednisolone, are a primary treatment for active and moderate to severe Graves' orbitopathy (GO), also known as Graves' eye disease or thyroid eye disease. nih.govmdpi.com Clinical trials have focused on comparing different treatment protocols to optimize efficacy and safety.

A prospective, randomized, single-center clinical trial compared a weekly versus a monthly protocol of intravenous methylprednisolone, with both groups receiving a cumulative dose of 4.5 g over 12 weeks. nih.gov The study found no significant difference in the effective rate, improvement in clinical activity score, exophthalmos, soft tissue involvement, diplopia, or quality of life between the two protocols. nih.gov Another retrospective comparative study looked at 6-weekly versus 12-weekly intravenous methylprednisolone regimens. The 12-weekly group showed a greater reduction in the clinical activity score at weeks 6, 12, and 52, as well as more significant improvement in exophthalmos at weeks 6 and 12. mdpi.com

Furthermore, a clinical trial is underway to compare the efficacy of sirolimus with methylprednisolone for patients with active thyroid eye disease, monitoring changes in the Clinical Activity Score (CAS), proptosis, and lid retraction. clinicaltrials.eu

COVID-19 Related Inflammatory Syndromes

During the COVID-19 pandemic, corticosteroids like methylprednisolone have been used to manage the severe inflammatory response and acute respiratory distress syndrome (ARDS) associated with the virus. clinicaltrials.govmedcentral.com The rationale for their use is to suppress the cytokine storm and delay the progression of pneumonia. clinicaltrials.gov

Several studies have evaluated the impact of methylprednisolone on outcomes for hospitalized COVID-19 patients. One retrospective study found that early administration of prolonged, low-dose methylprednisolone was associated with a significantly lower risk of death and reduced ventilator dependence in patients with severe COVID-19 pneumonia. nih.gov Another study reported that methylprednisolone pulse administration at the beginning of the early pulmonary phase decreased mortality rates and improved pulmonary involvement and oxygen saturation. nih.gov A comparative study showed a clinical improvement of 94.1% in a methylprednisolone group versus 57.1% in a standard care group, with mortality rates of 5.9% and 42.9%, respectively. nih.gov

Metabolomic studies have also been conducted to understand the molecular mechanisms behind the response to methylprednisolone in severe COVID-19. These studies have shown that methylprednisolone treatment modulates metabolic pathways related to steroid hormones, eicosanoids, and tryptophan metabolism. asm.org

Pain Management (e.g., Nonspecific Shoulder Pain, Post Lumbar Puncture Syndrome)

This compound has been investigated for its efficacy in managing various pain conditions. In the treatment of nonspecific shoulder pain (NSSP), a single-blind randomized clinical trial compared the effects of a methylprednisolone acetate injection at the Jianqian acupoint with oral piroxicam (B610120). koreascience.kre-jar.org The study, involving 58 patients, found that both treatments led to significant improvements in pain and function. koreascience.kre-jar.org However, the methylprednisolone injection provided a greater therapeutic effect in terms of pain reduction and functional improvement, with significant differences observed in VAS scores at all follow-ups and in other functional scores at weeks 4 and 8. koreascience.kre-jar.org

Another area of research is the prevention of post-lumbar puncture syndrome. Studies have evaluated the intrathecal administration of methylprednisolone acetate for this purpose. umaryland.edu While some studies have concluded that its use is recommended for reducing or preventing symptoms, others have found it not to be recommended or that its efficacy is similar to other interventions. umaryland.edu Historically, intrathecal methylprednisolone acetate was used for various neurological conditions, but concerns about side effects like arachnoiditis led to a decline in its use. frontiersin.org

Comparative Efficacy and Safety Studies

Comparison with Other Corticosteroids (e.g., Triamcinolone (B434) Acetonide, Triamcinolone Hexacetonide)

This compound is a synthetic glucocorticoid, and like other corticosteroids, its efficacy is rooted in its potent anti-inflammatory and immunosuppressive properties. While direct, large-scale clinical trials comparing this compound specifically with triamcinolone acetonide and triamcinolone hexacetonide are scarce in recent literature, comparisons can be drawn from the broader understanding of corticosteroid pharmacology and studies involving structurally similar compounds like methylprednisolone.

Corticosteroids are differentiated by their relative anti-inflammatory potency, mineralocorticoid activity, and duration of action. Meprednisone, methylprednisolone, and triamcinolone are all noted for having minimal mineralocorticoid activity, which is a desirable trait for minimizing side effects like fluid retention. drugs.com Triamcinolone hexacetonide is often considered to have a longer duration of action, which may be advantageous for long-term management of chronic inflammatory conditions. nucleos.com

In a study on psoriatic arthritis, various systemic glucocorticoids, including meprednisone, methylprednisolone, and triamcinolone, were prescribed, highlighting their overlapping therapeutic applications. nih.gov The choice between these agents often comes down to clinical experience, availability, and specific patient factors rather than definitive evidence of superior efficacy of one over the other for all conditions.

Table 1: General Comparison of Related Corticosteroids

| Feature | Meprednisone | Methylprednisolone | Triamcinolone Acetonide/Hexacetonide |

| Primary Action | Anti-inflammatory, Immunosuppressive | Anti-inflammatory, Immunosuppressive | Anti-inflammatory, Immunosuppressive |

| Mineralocorticoid Activity | Low | Low | Low |

| Relative Potency | Varies by specific salt and formulation | Generally considered potent | Potent, with hexacetonide having a longer duration of action |

| Common Uses | Inflammatory and autoimmune conditions nih.gov | Inflammatory and autoimmune conditions nih.gov | Inflammatory and autoimmune conditions, dermatoses iiab.me |

This table is a general representation based on the properties of the corticosteroid class. Direct comparative data for this compound is limited.

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary distinction between corticosteroids like this compound and non-steroidal anti-inflammatory drugs (NSAIDs) lies in their mechanism of action and breadth of anti-inflammatory effects.

NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923). researchgate.netfrontiersin.org Prostaglandins are key mediators of pain and inflammation. researchgate.net Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are designed to be selective for COX-2 to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov

In contrast, glucocorticoids like this compound have a much broader mechanism. They bind to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus to alter gene expression. researchgate.net This results in the suppression of multiple pro-inflammatory genes that code for cytokines, chemokines, and adhesion molecules. researchgate.netfrontiersin.org They also inhibit phospholipase A2, a key enzyme upstream of both prostaglandin (B15479496) and leukotriene synthesis, and can suppress the expression of COX-2 itself. frontiersin.org This multi-faceted approach makes glucocorticoids more potent anti-inflammatory agents than NSAIDs, particularly in managing immune-mediated and severe inflammatory diseases. frontiersin.orgyoutube.com However, this broad immunosuppression also accounts for a wider range of potential side effects. youtube.com

Table 2: Mechanistic Comparison of Corticosteroids and NSAIDs

| Feature | Corticosteroids (e.g., this compound) | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |

| Primary Target | Intracellular glucocorticoid receptors | Cyclooxygenase (COX) enzymes |

| Mechanism | Alters gene expression to suppress multiple inflammatory pathways researchgate.netfrontiersin.org | Inhibits prostaglandin synthesis by blocking COX-1 and/or COX-2 researchgate.netfrontiersin.org |

| Effect on COX-2 | Suppresses gene expression frontiersin.org | Directly inhibits enzyme activity researchgate.net |

| Breadth of Action | Broad (inhibits cytokines, leukotrienes, prostaglandins, cell adhesion) researchgate.netfrontiersin.org | Narrower (primarily inhibits prostaglandins) |

| Relative Potency | Generally more potent anti-inflammatory agents nih.govyoutube.com | Generally less potent than corticosteroids |

Preclinical Models for Disease Pathology and Treatment Response

Ovine Explant Knee Tissue Models for Inflammatory Gene Expression

Ovine (sheep) explant models are valuable tools in preclinical research, allowing for the study of joint tissues in a controlled laboratory setting that maintains the tissue's native structure. auburn.edu These models are used to investigate the molecular response of cartilage, synovium, and other joint components to inflammatory stimuli and potential therapeutic agents.

While specific studies on this compound in this model were not found, research on the closely related methylprednisolone acetate provides significant insights. In one study using immature ovine knee joint tissue explants, methylprednisolone acetate was shown to effectively mitigate the inflammatory and degradative changes induced by interleukin-1β (IL-1β), a key pro-inflammatory cytokine in joint diseases. The treatment significantly suppressed the IL-1β-induced expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, across cartilage, synovium, and the infrapatellar fat pad. auburn.edu MMPs are enzymes that degrade cartilage components like collagen and proteoglycans. This demonstrates the direct anti-catabolic effect of the corticosteroid on joint tissues. These findings support the use of corticosteroids to counteract the inflammatory gene expression that drives cartilage degradation.

Models for Post-Traumatic Osteoarthritis

Post-traumatic osteoarthritis (PTOA) is a form of osteoarthritis that develops following a joint injury. nih.govwikipedia.org Animal models, particularly in larger animals like sheep, are crucial for understanding the progression of PTOA and for testing interventions that could prevent or slow the disease. wikipedia.orgactaorthopaedica.be Ovine models, such as those involving anterior cruciate ligament (ACL) transection, simulate the instability and subsequent degenerative changes seen in human PTOA. wikipedia.orgjscimedcentral.com

Research in these models has shown that an acute inflammatory response occurs shortly after injury, characterized by the release of pro-inflammatory mediators. nih.govjscimedcentral.com This initial inflammation is a key target for therapeutic intervention to prevent long-term joint damage. nih.gov Studies have investigated the use of intra-articular corticosteroids to mitigate these early inflammatory events. For instance, a single intra-articular injection of dexamethasone immediately after surgery in a rabbit model of PTOA was found to reduce early inflammatory responses and subsequent osteoarthritis-like changes. nih.govjscimedcentral.com While direct studies using this compound in ovine PTOA models are not prominent in the reviewed literature, the principle of using a potent anti-inflammatory corticosteroid to quell the initial post-traumatic inflammation is a key research paradigm. actaorthopaedica.be These models are essential for evaluating the potential of corticosteroids to act as disease-modifying agents in the context of joint trauma.

Adverse Event Mechanisms and Management Research

Metabolic and Endocrine System Perturbations

Hyperglycemia and Diabetes Mellitus Induction

Meprednisone (B1676281) acetate (B1210297) can induce hyperglycemia and new-onset diabetes mellitus, a condition often referred to as glucocorticoid-induced diabetes mellitus (GIDM). researchgate.nete-enm.org This occurs primarily through the promotion of hepatic gluconeogenesis and the creation of insulin (B600854) resistance, which reduces the uptake and utilization of glucose by peripheral tissues. researchgate.netavma.org While in many individuals, the pancreas can compensate by increasing insulin secretion to maintain normal blood glucose levels, this compensatory mechanism can fail in susceptible individuals, leading to hyperglycemia. nih.gov

Research indicates that the risk of developing GIDM is related to the dose and duration of corticosteroid therapy. e-enm.org Studies have shown that even intra-articular injections of meprednisone acetate can lead to significant, albeit often transient, increases in blood glucose levels in both diabetic and non-diabetic patients. researchgate.net For instance, in well-controlled diabetic patients, intra-articular injection of this compound has been observed to cause a significant rise in blood glucose, with peak values occurring between 2 and 24 hours after the injection and lasting for 2 to 5 days. researchgate.net A meta-analysis reported that the rates of glucocorticoid-induced hyperglycemia and diabetes were 32.3% and 18.6%, respectively. e-enm.org

Table 1: Research Findings on this compound and Hyperglycemia

| Study Focus | Key Finding | Citation |

|---|---|---|

| Mechanism of Action | Promotes hepatic gluconeogenesis and reduces peripheral insulin sensitivity. | researchgate.net |

| Intra-articular Injection | Caused significant, transient increases in blood glucose in diabetic patients. | researchgate.net |

| Feline Studies | Identified as a potent inducer of hyperglycemia in cats. | researchgate.net |

| General Prevalence | Glucocorticoid therapy is a major cause of drug-induced hyperglycemia. | nih.gov |

Electrolyte Imbalances (e.g., Hypokalemia, Sodium and Water Retention)

This compound can cause fluid and electrolyte disturbances, including sodium and water retention and potassium loss (hypokalemia). regionvarmland.sepfizer.com These effects are due to the mineralocorticoid activity of the drug, although synthetic derivatives like meprednisone generally have less mineralocorticoid effect than naturally occurring corticosteroids. pfizer.comanmfonline.org However, at higher doses, these effects can become more pronounced. pfizer.compfizer.com Sodium and water retention can lead to edema and elevated blood pressure, which is a concern for patients with conditions like congestive heart failure, hypertension, or renal insufficiency. pfizer.com

The mechanism for hypokalemia can be multifactorial. Glucocorticoids can promote the renal excretion of potassium. pfizer.com They can also cause insulin resistance, leading to hyperinsulinemia, which in turn increases the activity of Na-K-ATPase, driving potassium into cells and lowering serum levels. nih.gov

Immunological and Infectious Complications

Increased Susceptibility to and Masking of Infections

A significant adverse effect of this compound is its immunosuppressive action, which can increase the body's susceptibility to new infections and exacerbate existing ones. patsnap.compfizer.comnih.gov Corticosteroids suppress various components of the immune system, including the function of T-lymphocytes and macrophages, and can decrease resistance to a wide range of pathogens, including bacteria, viruses, fungi, and protozoa. pfizer.compatsnap.comhres.ca

Furthermore, the anti-inflammatory properties of this compound can mask the typical signs and symptoms of an infection, such as fever and inflammation. pfizer.comhres.ca This masking effect can delay diagnosis and treatment, potentially allowing infections to become more severe. regionvarmland.semedicines.org.uk The risk of infectious complications increases with higher doses of corticosteroids. regionvarmland.semedicines.org.uk There have been reports of infections associated with contaminated this compound injections, highlighting the importance of sterile administration techniques. nih.gov

Reactivation of Latent Infections (e.g., Tuberculosis)

This compound therapy can lead to the reactivation of latent infections. nih.govpfizermedicalinformation.com This is a particular concern for patients with a history of tuberculosis. pfizer.com The immunosuppressive effects of the corticosteroid can allow dormant Mycobacterium tuberculosis to become active, leading to the development of clinical disease. pfizer.com Therefore, close monitoring for signs of reactivation is necessary for patients with latent tuberculosis or a positive tuberculin test who are receiving this compound. regionvarmland.sepfizer.com In cases of prolonged therapy, chemoprophylaxis may be recommended for these individuals. regionvarmland.sepfizer.com

Besides tuberculosis, there is also a risk of reactivating other latent infections, such as hepatitis B virus and amebiasis. regionvarmland.sepfizermedicalinformation.com It is recommended to screen for these conditions before initiating immunosuppressive therapy with this compound, especially in patients with relevant risk factors, such as having spent time in the tropics or having unexplained diarrhea. regionvarmland.sepfizermedicalinformation.com

Opportunistic Infections (e.g., Kaposi's Sarcoma)

Corticosteroid therapy, including with this compound, can increase a patient's susceptibility to infections and may mask some signs of existing infections. watsons.com.ph There have been reports of Kaposi's sarcoma in patients undergoing corticosteroid treatment. pfizer.comhres.ca Clinical remission of Kaposi's sarcoma has been observed following the discontinuation of corticosteroid therapy. pfizer.comhres.ca

Kaposi's sarcoma is a type of cancer that can form masses in the skin, lymph nodes, or other organs. The development of this condition has been linked to a weakened immune system. oncolink.org

Table 1: Kaposi's Sarcoma and Corticosteroid Therapy

| Finding | Source |

|---|---|

| Kaposi's sarcoma has been reported in patients receiving corticosteroid therapy. | pfizer.comhres.ca |

| Discontinuation of corticosteroids may lead to clinical remission of Kaposi's sarcoma. | pfizer.comhres.ca |

Musculoskeletal and Connective Tissue Considerations

Osteoporosis and Calcium Excretion

The use of glucocorticoids like this compound is a significant cause of secondary osteoporosis. tums.ac.ir This bone loss is primarily a result of decreased activity and differentiation of osteoblasts, the cells responsible for bone formation. tums.ac.ir Several other pathways contribute to this skeletal morbidity, including increased osteoclast activity (bone resorption), reduced intestinal absorption of calcium, and increased excretion of calcium through the kidneys. tums.ac.irpfizer.com All corticosteroids lead to an increase in calcium excretion. pfizer.com

Long-term use of corticosteroids such as prednisone (B1679067) or methylprednisolone (B1676475) can lead to a loss of bone density and an increased risk of fractures. cedars-sinai.org The mechanism involves both a reduction in the body's capacity to absorb calcium and an acceleration of bone breakdown. cedars-sinai.org

A study on rats demonstrated that the administration of low-dose this compound resulted in bone loss in the lumbar vertebrae. tums.ac.ir This was associated with a significant increase in a bone resorption marker and a moderate decrease in a bone formation marker. tums.ac.ir The study also found that calcium supplementation could mitigate these effects. tums.ac.ir Another study in rats, however, suggested that low doses of methylprednisolone did not significantly affect calcium absorption or bone calcium deposition, despite impacting the hypothalamic-pituitary-adrenal axis. nih.gov

Table 2: Research Findings on this compound and Osteoporosis

| Study Subject | Key Findings | Source |

|---|---|---|

| Rat Model | Low-dose this compound decreased bone formation and increased bone resorption. Calcium supplementation was found to decrease these effects. | tums.ac.ir |

| Rat Model | Low but effective doses of methylprednisolone did not show a significant effect on calcium absorption or bone calcium deposition. | nih.gov |

Myopathy and Muscle Weakness

The use of high doses of corticosteroids has been associated with the development of an acute myopathy. pfizer.com This condition is often observed in individuals with neuromuscular transmission disorders or those receiving concurrent therapy with neuromuscular blocking drugs. pfizer.comrxlist.com This acute myopathy is typically generalized and can affect ocular and respiratory muscles, potentially leading to quadriparesis. pfizer.comrxlist.com An elevation in creatine (B1669601) kinase may also occur. pfizer.comrxlist.com Clinical improvement or recovery after discontinuing corticosteroids can take weeks to years. pfizer.comrxlist.com Other reported musculoskeletal side effects include muscle atrophy, myalgia, and general muscular weakness. watsons.com.phpfizer.com

Epidural Lipomatosis

Epidural lipomatosis, a condition characterized by an excessive buildup of unencapsulated fat in the epidural space of the spine, has been reported in patients taking corticosteroids, particularly with long-term, high-dose use. watsons.com.phpfizer.com This fat accumulation can compress the spinal cord, leading to symptoms like back pain, radiculopathy, and myelopathy. termedia.plnih.gov While often associated with long-term systemic steroid use, there are also case reports of symptomatic epidural lipomatosis following epidural injections of corticosteroids, including methylprednisolone acetate. termedia.plnih.govresearchgate.net

Table 3: Cases of Epidural Lipomatosis Following Epidural Steroid Injections

| Steroid Used | Number of Reported Cases | Outcome | Source |

|---|---|---|---|

| Methylprednisolone acetate | 2 | Symptomatic epidural lipomatosis | termedia.plpainphysicianjournal.com |

Detrimental Effects on Joint Tissues with Repeated Injections

Repeated intra-articular injections of corticosteroids may lead to joint instability. pfizer.com It is recommended to avoid injecting corticosteroids into unstable joints. pfizer.com While local therapy does not alter the underlying disease process, overuse of a joint after symptomatic relief has been obtained should be avoided. pfizer.com

Research in animal models has shown mixed but often detrimental effects of intra-articular methylprednisolone acetate on articular cartilage. In a canine model, two injections of 20 mg of methylprednisolone acetate over eight weeks showed some positive effects, including a reduction in the size and incidence of lesions and an increase in chondrocyte density. nih.gov However, a study in rabbits using weekly injections of methylprednisolone acetate found dose-dependent cystic lesions, fissuring, cell death, and decreased proteoglycan levels. nih.gov Another rabbit study with twice-weekly injections also reported increased cartilage erosions and decreased glycosaminoglycan content. nih.gov In horses, repeated intra-articular administration of methylprednisolone acetate resulted in diminished matrix staining, indicating a loss of proteoglycans, and a higher hydroxyproline (B1673980) content in the articular cartilage of treated joints compared to controls. avma.org

Cardiovascular System Impacts

Corticosteroids can cause elevation of blood pressure, as well as salt and water retention, which can lead to an increased excretion of potassium. pfizer.com These effects may be less pronounced with synthetic derivatives like this compound. pfizer.com Fluid retention can be a concern, potentially leading to issues in individuals with conditions like heart failure. webmd.com

Research in cats has investigated the mechanisms by which corticosteroid administration might predispose them to congestive heart failure. nih.govavma.org The administration of methylprednisolone acetate led to a significant increase in serum glucose levels, which in turn caused a fluid shift from the intracellular to the extracellular space, resulting in plasma volume expansion. nih.govavma.org This mechanism is similar to the plasma volume expansion seen in uncontrolled diabetes mellitus in humans. nih.govavma.org Any pre-existing cardiovascular disorder that impairs the body's ability to compensate for this increased plasma volume could predispose an individual to congestive heart failure following methylprednisolone acetate administration. nih.govavma.org

Furthermore, there have been literature reports suggesting a potential link between corticosteroid use and left ventricular free wall rupture following a recent myocardial infarction. pfizer.com A study in rats with acute myocardial infarction found that a single dose of methylprednisolone acetate attenuated cardiac dilatation and prevented pulmonary congestion. scielo.br

Hypertension and Dyslipidemia

This compound, a synthetic glucocorticoid, can lead to adverse cardiovascular effects, including hypertension and dyslipidemia. pfizer.comtga.gov.au The development of these conditions is often associated with high doses and prolonged use of the corticosteroid. pfizer.com The underlying mechanisms involve the mineralocorticoid effects of the drug, which can cause salt and water retention, leading to an elevation in blood pressure. fda.govpfizermedicalinformation.comregionvarmland.se Synthetic derivatives like meprednisone are generally less likely to cause these effects compared to naturally occurring corticosteroids, except when administered in large doses. pfizer.compfizer.com In such cases, dietary salt restriction and potassium supplementation may be necessary. pfizer.compfizer.com

The impact of glucocorticoids on lipid profiles can predispose patients with existing cardiovascular risk factors to further complications. pfizer.comtga.gov.au Therefore, careful consideration and risk modification are crucial when prescribing this compound to these individuals, with additional cardiac monitoring sometimes required. pfizer.comtga.gov.au

Table 1: Research Findings on this compound-Related Hypertension and Dyslipidemia

| Finding | Mechanism/Observation | Source |

| Hypertension | Can be caused by salt and water retention due to mineralocorticoid effects. | fda.govpfizermedicalinformation.comregionvarmland.se |

| Dyslipidemia | May predispose patients with existing cardiovascular risk factors to additional cardiovascular events. | pfizer.comtga.gov.au |

| Management Consideration | Dietary salt restriction and potassium supplementation may be necessary with high doses. | pfizer.compfizer.com |

| Risk Factor | High doses and prolonged courses of treatment increase the risk of both hypertension and dyslipidemia. | pfizer.comtga.gov.au |

Cardiac Arrhythmias and Myocardial Rupture Post-Infarction

The use of this compound has been associated with various cardiac adverse events, including cardiac arrhythmias such as bradycardia and tachycardia. regionvarmland.sehres.ca In susceptible patients, it may also contribute to cardiac enlargement and circulatory collapse. regionvarmland.sehres.ca

A significant concern highlighted in literature is the potential association between corticosteroid use and left ventricular free wall rupture following a recent myocardial infarction. pfizermedicalinformation.comregionvarmland.sehres.ca Therefore, extreme caution is advised when considering this compound therapy in these patients. pfizermedicalinformation.comregionvarmland.sehres.ca While some studies have explored the use of methylprednisolone sodium succinate (B1194679) in the context of acute myocardial infarction with mixed results on mortality, the risk of myocardial rupture remains a critical consideration. nih.gov One study noted that treatment with methylprednisolone sodium succinate was not associated with an increased incidence of myocardial rupture. nih.gov

Neurological and Ophthalmic Sequelae

Cataracts and Glaucoma

Prolonged administration of this compound can lead to significant ophthalmic complications. pfizer.compfizer.com These include the development of posterior subcapsular and nuclear cataracts, particularly in children. pfizer.compfizer.com The use of corticosteroids may also cause an increase in intraocular pressure, which can result in glaucoma and potential damage to the optic nerves. regionvarmland.sepfizer.comrxlist.com This elevated pressure necessitates monitoring if steroid therapy continues for more than six weeks. hres.ca

Furthermore, this compound may enhance the establishment of secondary ocular infections caused by fungi or viruses. regionvarmland.sepfizer.comrxlist.com Caution is particularly warranted in patients with ocular herpes simplex due to the risk of corneal perforation. regionvarmland.serxlist.com The use of systemic corticosteroids is generally not recommended for treating optic neuritis and might increase the risk of new episodes. regionvarmland.serxlist.com

Table 2: Research on this compound and Ophthalmic Complications

| Complication | Observation | Source |

| Cataracts | Prolonged use may lead to posterior subcapsular and nuclear cataracts. | pfizer.compfizer.com |

| Glaucoma | Can cause increased intraocular pressure, potentially leading to glaucoma and optic nerve damage. | regionvarmland.sepfizer.comrxlist.com |

| Secondary Infections | May enhance the establishment of secondary fungal or viral ocular infections. | regionvarmland.sepfizer.comrxlist.com |

| Optic Neuritis | Systemic corticosteroid use is not recommended and may increase the risk of new episodes. | regionvarmland.serxlist.com |

Potential for Psychotic Episodes and Mood Changes

The use of this compound can be associated with a range of psychic derangements. hres.ca These can manifest as euphoria, insomnia, mood swings, personality changes, and severe depression, and in some cases, may lead to frank psychotic manifestations. hres.ca Existing emotional instability or psychotic tendencies can be aggravated by corticosteroid use. hres.ca These psychiatric adverse reactions can be severe and typically appear within a few days or weeks of starting treatment. hres.ca In many instances, symptoms resolve after dose reduction or withdrawal of the medication, though specific treatment may sometimes be necessary. hres.ca

Considerations in Seizure Disorders and Myasthenia Gravis

This compound should be used with caution in patients with a history of seizure disorders. hres.cahres.ca Similarly, caution is advised for patients with myasthenia gravis, as high doses of corticosteroids have been associated with acute myopathy. pfizer.comhres.ca This myopathy can be generalized, affecting ocular and respiratory muscles, and may lead to quadriparesis. pfizer.comhres.ca An increase in creatine kinase levels can occur, and clinical improvement after stopping the corticosteroid may take weeks to years. pfizer.comhres.ca Steroids may also reduce the effects of anticholinesterase agents used to treat myasthenia gravis, and it is often recommended to withdraw these agents at least 24 hours before starting corticosteroid therapy. hres.cahres.ca

Gastrointestinal Tract Integrity

The use of this compound can have significant effects on the gastrointestinal tract. While there is no universal agreement, glucocorticoid therapy may be associated with peptic ulcers, and it can mask the symptoms of these ulcers, potentially leading to perforation or hemorrhage without significant pain. pfizer.com High doses of corticosteroids may also lead to acute pancreatitis. pfizer.com Additionally, these medications may mask peritonitis or other signs and symptoms associated with gastrointestinal disorders like perforation, obstruction, or pancreatitis. pfizer.com In patients with inflammatory bowel disease, there is a risk of perforation of the small and large intestine. regionvarmland.se

Risk of Peptic Ulceration and Hemorrhage

The association between glucocorticoids, such as this compound, and the risk of developing peptic ulcers and subsequent hemorrhage has been a subject of extensive research and some debate. The prevailing understanding is that these agents can contribute to gastroduodenal mucosal injury through several distinct mechanisms, although their role as a sole causative agent is contested.

The primary mechanisms implicated in corticosteroid-induced peptic ulceration involve the impairment of the natural protective barriers of the gastric mucosa. nih.govresearchgate.net Corticosteroids are known to inhibit the synthesis of prostaglandins (B1171923), which are crucial for maintaining mucosal integrity. nih.govnih.gov This inhibition is thought to weaken the mucosal defenses. researchgate.net Animal studies have shown that steroid administration can lead to reduced gastric mucus production and bicarbonate secretion, further compromising the stomach's protective lining. nih.gov

Another significant factor is the impact of corticosteroids on tissue repair. Research indicates that these drugs can impair both angiogenesis and epithelial repair mechanisms in experimental ulcers, thereby delaying the healing of existing mucosal damage. nih.govbmj.com This delayed healing can make the stomach more susceptible to damage from other agents. nih.gov Some studies also suggest that corticosteroids may enhance gastrin production and cause parietal cell hyperplasia, leading to increased gastric acid secretion. researchgate.netnih.gov The anti-inflammatory properties of glucocorticoids might also mask the early symptoms of ulceration, potentially delaying diagnosis until complications like hemorrhage occur. bmj.com

Despite these well-defined experimental mechanisms, the clinical evidence has been conflicting. Early meta-analyses did not find a definitive link between corticosteroid use alone and an increased risk of peptic ulcer disease. nih.gov However, a subsequent meta-analysis of 71 clinical trials did show an increased risk. nih.gov More recent perspectives suggest that corticosteroids alone may only become ulcerogenic with prolonged treatment (e.g., longer than one month) and high cumulative doses (e.g., over 1000 mg of prednisolone). nih.gov A significant consensus in the research points to a synergistic effect when corticosteroids are used concurrently with non-steroidal anti-inflammatory drugs (NSAIDs), which dramatically increases the risk of peptic ulceration and bleeding. nih.govpatsnap.com This combination is considered to have a highly damaging effect on the gastroduodenal mucosa. nih.gov

Table 1: Research Findings on Glucocorticoid-Associated Peptic Ulceration

| Study Type/Focus | Key Findings | References |